(2-((3-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane
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Overview
Description
(2-((3-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane is an organosilicon compound that features a trimethylsilane group attached to an ethyl chain, which is further connected to a phenoxy group substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane typically involves the reaction of 3-bromo-2-chlorophenol with (2-chloroethoxy)trimethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2-((3-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the phenoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen atoms or to modify the phenoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation can produce quinones or other oxidized compounds.
Scientific Research Applications
(2-((3-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: The compound can be used as a probe or reagent in biochemical assays and studies.
Mechanism of Action
The mechanism by which (2-((3-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilane group can act as a protecting group in organic synthesis, while the phenoxy group can participate in various chemical reactions. The bromine and chlorine atoms can influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- (2-(2-Bromoethoxy)ethyl)trimethylsilane
- (2-(2-Chloroethoxy)ethyl)trimethylsilane
- (2-(2-Iodoethoxy)ethyl)trimethylsilane
Uniqueness
(2-((3-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, which can significantly influence its reactivity and potential applications. The combination of these halogens with the trimethylsilane group provides a versatile compound for various synthetic and research purposes.
Properties
IUPAC Name |
2-[(3-bromo-2-chlorophenoxy)methoxy]ethyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrClO2Si/c1-17(2,3)8-7-15-9-16-11-6-4-5-10(13)12(11)14/h4-6H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBFYEGWDVKRMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=C(C(=CC=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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